N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
“N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride” is a chemical compound with potential applications in scientific research. It’s related to a series of compounds that have been synthesized and evaluated for anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including compounds structurally related to N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, have been studied for their corrosion inhibiting properties. For instance, two benzothiazole derivatives demonstrated significant corrosion inhibition efficiency for carbon steel in 1 M HCl solution, surpassing previously reported inhibitors from the benzothiazole family. These compounds can adsorb onto surfaces through physical and chemical interactions, offering enhanced stability and protection against corrosion. The correlation between theoretical quantum chemical parameters and experimental results provides a deeper understanding of their inhibitory mechanisms (Hu et al., 2016).
Synthesis and Antimicrobial Activity
A variety of benzothiazole and thiazoline-based compounds, including structures related to the chemical , have been synthesized and evaluated for their antimicrobial properties. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline showed anti-inflammatory activity at specific concentrations without adversely affecting myocardial function. These findings highlight the potential of such compounds in the development of new anti-inflammatory drugs (Lynch et al., 2006).
Heterocyclic Compound Synthesis
Research into benzothiazole-based heterocycles has led to the development of novel synthetic routes for creating diverse molecular structures. One study demonstrated the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, showcasing their potential as building blocks for various pharmaceutical and chemical applications. The versatility of these compounds, including their utility in constructing pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, illustrates the broad research interest in their synthesis and functionalization (Darweesh et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with double-stranded dna .
Mode of Action
It’s worth noting that similar compounds have been reported to bind to double-stranded dna .
Biochemical Pathways
Compounds with similar structures have been reported to interact with dna, which could potentially affect various biochemical pathways .
Pharmacokinetics
Similar compounds are known to be water-soluble , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to have anti-inflammatory activity .
Action Environment
Similar compounds are known to be highly reactive and can undergo radical polymerization and cross-linking reactions .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.ClH/c1-15-7-5-8-17(13-15)20(25)24(12-6-11-23(3)4)21-22-18-10-9-16(2)14-19(18)26-21;/h5,7-10,13-14H,6,11-12H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRSSMDPFCCOSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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